molecular formula C10H15N3O B8680567 4-methoxy-6-piperidin-4-ylpyrimidine

4-methoxy-6-piperidin-4-ylpyrimidine

Cat. No.: B8680567
M. Wt: 193.25 g/mol
InChI Key: CDXPHWPBCCAEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-6-piperidin-4-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-piperidin-4-ylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-piperidin-4-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy or piperidinyl groups.

Scientific Research Applications

4-methoxy-6-piperidin-4-ylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-6-piperidin-4-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-piperidin-4-yl-pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Methoxy-6-piperidin-4-yl-pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

    4-Methoxy-6-piperidin-4-yl-pyridazine: Similar structure but with a pyridazine ring instead of a pyrimidine ring.

Uniqueness

4-methoxy-6-piperidin-4-ylpyrimidine is unique due to the specific arrangement of its functional groups and the presence of the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-methoxy-6-piperidin-4-ylpyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3

InChI Key

CDXPHWPBCCAEPW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.16 g 4-(6-Methoxy-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester were stirred in 2 mL 4 mol/L HCl solution in dioxane for 40 min. The mixture was diluted with dioxane and basified with sodiumcarbonate. The suspension was filtered and the filtrate was concentrated to give 0.24 g of the desired product.
Name
4-(6-Methoxy-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.